molecular formula C9H14N2O2 B11909643 5-(pentan-2-yloxy)pyridazin-3(2H)-one CAS No. 1346697-77-5

5-(pentan-2-yloxy)pyridazin-3(2H)-one

Cat. No.: B11909643
CAS No.: 1346697-77-5
M. Wt: 182.22 g/mol
InChI Key: NBULUSOEORJPQA-UHFFFAOYSA-N
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Description

5-(Pentan-2-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a pentan-2-yloxy substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pentan-2-yloxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone derivative with a pentan-2-yloxy group. One common method involves the nucleophilic substitution of a halogenated pyridazinone with pentan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-2-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the pyridazinone core to a dihydropyridazinone or tetrahydropyridazinone.

    Substitution: The pentan-2-yloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Dihydropyridazinone or tetrahydropyridazinone derivatives.

    Substitution: Various alkoxy or aryloxy-substituted pyridazinone derivatives.

Scientific Research Applications

5-(Pentan-2-yloxy)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and antitumor properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(pentan-2-yloxy)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Butan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a butan-2-yloxy group instead of pentan-2-yloxy.

    5-(Hexan-2-yloxy)pyridazin-3(2H)-one: Similar structure with a hexan-2-yloxy group instead of pentan-2-yloxy.

    5-(Phenoxy)pyridazin-3(2H)-one: Similar structure with a phenoxy group instead of pentan-2-yloxy.

Uniqueness

5-(Pentan-2-yloxy)pyridazin-3(2H)-one is unique due to its specific alkoxy substituent, which can influence its chemical reactivity and biological activity. The length and branching of the alkoxy group can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

1346697-77-5

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-pentan-2-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H14N2O2/c1-3-4-7(2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

NBULUSOEORJPQA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC(=O)NN=C1

Origin of Product

United States

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